![molecular formula C9H13F3N2O3 B13561745 1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.3]heptane-6-carboxamide, trifluoroacetic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The spirocyclic framework is often utilized in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-6-carboxamide typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One of the key steps in the synthesis is the thermal cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), which results in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce 1-Azaspiro[3.3]heptane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azaspiro[3.3]heptane-6-carboxamide has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. This can result in the inhibition of enzyme activity or the activation of receptor signaling pathways .
Comparación Con Compuestos Similares
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Uniqueness: 1-Azaspiro[3.3]heptane-6-carboxamide is unique due to its trifluoroacetic acid moiety, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering advantages over other similar compounds in terms of pharmacokinetic and pharmacodynamic profiles .
Propiedades
Fórmula molecular |
C9H13F3N2O3 |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
1-azaspiro[3.3]heptane-6-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c8-6(10)5-3-7(4-5)1-2-9-7;3-2(4,5)1(6)7/h5,9H,1-4H2,(H2,8,10);(H,6,7) |
Clave InChI |
QEWUUKFJMFAOTC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC12CC(C2)C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


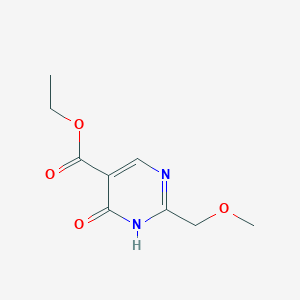

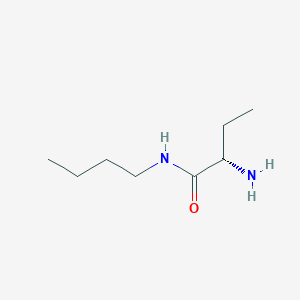
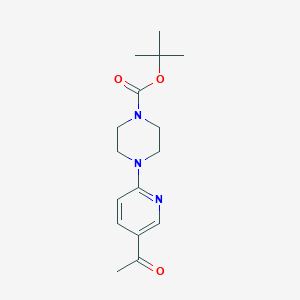


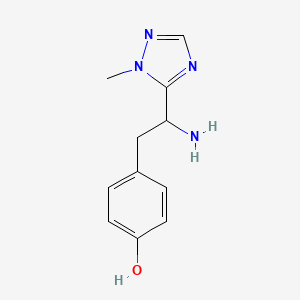


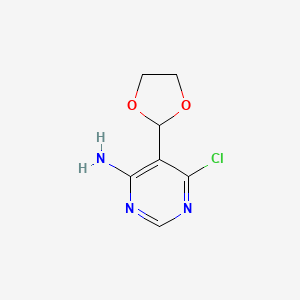

![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)

